Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine is a bicyclic compound characterized by a unique structure that combines a pyrrolidine ring and an azepane ring. Its systematic name reflects its stereochemistry and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for biologically active molecules.
Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine is classified as a bicyclic heterocyclic compound. It is often utilized in both academic research and industrial applications, serving as a building block in the synthesis of complex organic molecules. The compound has been cataloged under the CAS number 1251013-07-6, indicating its recognition in chemical databases.
The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine typically involves several key steps:
One common synthetic route involves a [3,3]-sigmatropic rearrangement, such as the aza-Cope rearrangement, followed by Mannich cyclization. The optimization of reaction conditions—such as temperature, pressure, and catalyst selection—is crucial for maximizing yield and purity during industrial production.
Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine features a bicyclic framework that includes:
The molecular formula for this compound is , with a molecular weight of approximately 251.35 g/mol.
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine can undergo various chemical reactions:
The mechanism of action for cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine involves its interaction with biological targets such as enzymes and receptors. This interaction can modulate their activity, influencing various biological pathways. The specific targets depend on the derivatives synthesized from this compound and their intended applications in drug discovery.
Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents. Its reactivity profile allows it to participate in various organic transformations, making it valuable in synthetic chemistry.
Cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine has several significant applications:
This compound's unique structural properties make it a promising candidate for further research in medicinal chemistry and related fields.
Meyers’ lactamization serves as a cornerstone reaction for constructing complex, saturated heterocyclic systems, including the tricyclic cores related to cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine. This method involves the stereoselective condensation of amino alcohols with keto-acids or keto-esters to form bicyclic or tricyclic lactams. The reaction proceeds through a nucleophilic attack of the amino group on the activated carbonyl, followed by intramolecular cyclization, establishing the stereochemically dense pyrroloazepine framework. Key advantages include the ability to control relative stereochemistry at ring fusion points and the installation of multiple chiral centers in a single transformation. For azepine-containing systems, δ-keto-acids or esters derived from N-protected cyclic ketones (e.g., 4-piperidone derivatives) react with chiral β-amino alcohols to form [5.6.6] or [6.7.6] ring systems, precursors to the pyrroloazepine core after appropriate ring contraction or functionalization [3]. The inherent stereodirecting effect of chiral amino alcohols ensures high diastereoselectivity, particularly for trans-configured ring junctions when sterically hindered amino alcohols (e.g., L-tert-leucinol) are employed [3].
Diastereoselectivity in Meyers’ lactamization is highly sensitive to reaction conditions. Initial attempts using keto-acid 8 (3-(1-benzyl-4-oxo-3-piperidyl)propanoic acid chlorhydrate) and phenylglycinol in toluene under reflux yielded only 66% conversion with moderate diastereoselectivity (Table 1). The low conversion was attributed to poor solubility of the keto-acid substrate. Switching to the corresponding δ-keto-ester 9 dramatically improved reactivity due to enhanced solubility in organic solvents. Employing pivalic acid (1.2 equivalents) as an additive under microwave irradiation (150°C, 1 hour) achieved complete conversion with exceptional diastereocontrol (>98% de). The tert-butyl ester group minimizes unwanted side reactions (e.g., decarboxylation), while pivalic acid catalyzes imine formation, accelerating the rate-determining step. Sterically demanding amino alcohols like L-tert-leucinol further enhance stereoselectivity by favoring the approach trajectory that leads to the trans-fused lactam 13 (Table 2), crucial for establishing the correct stereochemistry in the eventual pyrroloazepine system [3].
Table 1: Optimization of Meyers' Lactamization for Tricyclic Lactam Synthesis
Entry | Substrate | Conditions | Conversion | Diastereoselectivity |
---|---|---|---|---|
1 | Keto-Acid 8 | Toluene, reflux, 20 h | 66% | Moderate |
2 | Keto-Acid 8 | Toluene, 150°C (µW), 2 h | 76% | Moderate |
3 | Keto-Ester 9 | Pivalic acid (1.2 eq), Toluene, 150°C (µW), 1 h | 100% | >98% de |
Microwave irradiation revolutionized the efficiency of Meyers’ lactamization for azepine precursor synthesis. Conventional thermal heating (reflux, 20 hours) suffered from prolonged reaction times and energy inefficiency. Microwave-assisted reactions (150°C) reduced the cyclization time to 1–2 hours while significantly boosting conversion rates (76% to 100%, Table 1). The rapid, uniform dielectric heating enhances molecular collisions, facilitating faster imine/enol formation and subsequent intramolecular cyclization. This method is particularly advantageous for synthesizing thermally sensitive intermediates leading to the azepine core. The combination of microwave energy, keto-ester substrates, and pivalic acid catalysis represents the state-of-the-art for constructing the stereodefined lactam bridges integral to cis-octahydro-pyrrolo[3,4-d]azepine frameworks with high atom economy and reduced side-product formation [3].
Ring-closing metathesis (RCM) offers a complementary and versatile route to the saturated bicyclic framework of cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine. This approach relies on the formation of the azepine ring via intramolecular olefin metathesis of diene precursors. A plausible synthesis begins with a suitably protected linear diamine containing terminal alkenes—for example, an N-Boc-protected diaminoheptene derivative. Treatment with a Grubbs II catalyst (e.g., (H₂IMes)(Cl)₂Ru=CHPh) induces RCM, forming the seven-membered azepine ring fused to an existing pyrrolidine system. Critical to success is the choice of catalyst and protecting groups; the Boc group is compatible with RCM conditions and avoids catalyst poisoning [5].
Post-metathesis, exhaustive hydrogenation (H₂, Pd/C) saturates the newly formed cycloalkene, yielding the fully saturated octahydro-pyrroloazepine core. The stereochemistry at the ring fusion (e.g., cis vs. trans) is controlled by the geometry of the precursor and the conformational constraints during cyclization. RCM provides distinct flexibility in ring size formation (azepine vs. piperidine) compared to lactamization, making it ideal for accessing diverse stereoisomers and analogues. While specific experimental details for the exact compound are scarce in the provided sources, this methodology is well-established for related N-Boc-protected octahydropyrroloazepines, such as the synthesis of tert-butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate, a structural congener [5].
The C2 position of the octahydro-pyrrolo[3,4-d]azepine system, typically protected as a tert-butoxycarbonyl (Boc) carbamate, serves as the primary site for stereoselective derivatization crucial for biological activity modulation. The Boc group is installed early in the synthesis (e.g., via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under mild basic conditions) to protect the secondary amine during subsequent cyclization steps [5]. Its steric bulk and electron-withdrawing nature influence the conformational preference of the azepine ring and modulate the reactivity of other functional groups.
Stereoselective functionalization exploits the chiral environment created by the fused, saturated ring system. Nucleophilic addition or alkylation at C2 post-Boc removal typically occurs with retention of configuration due to the rigidity of the bicyclic scaffold. For instance, reductive amination or N-alkylation can introduce diverse pharmacophores (aryl, heteroaryl, or alkyl groups) while maintaining the cis or trans ring junction stereochemistry established during the cyclization step (e.g., Meyers’ lactamization or RCM). The stereochemical descriptors (e.g., 3aS,8aS in cis-2-Boc-octahydro-pyrrolo[3,4-d]azepine) denote the specific configuration at the bridgehead carbons, ensuring precise three-dimensional orientation of substituents introduced at C2. This control is vital for optimizing interactions with biological targets, such as neurotransmitter transporters or receptors [1] [5].
The choice between keto-acid and keto-ester substrates profoundly impacts the yield, diastereoselectivity, and practicality of Meyers’ lactamization for azepine synthesis.
Table 2: Performance Comparison of Keto-Acid vs. Keto-Ester in Meyers' Lactamization
Parameter | Keto-Acid (e.g., 8) | Keto-Ester (e.g., 9) |
---|---|---|
Solubility in Toluene | Low (limits conversion) | High |
Typical Conversion | 66-76% (reflux or µW, no additive) | ~100% (µW, PivOH) |
Diastereoselectivity | Moderate (Highly dependent on amino alcohol) | High to Excellent (Especially with bulky amino alcohols) |
Side Reactions | Decarboxylation, Dimerization possible | Minimal |
Downstream Flexibility | Carboxylic acid allows peptide coupling | Ester hydrolysis or tert-butyl deprotection possible |
Practical Handling | Challenging (hygroscopic, purification issues) | Straightforward |
The clear superiority of keto-esters in terms of efficiency and stereochemical outcome makes them the preferred substrates for synthesizing complex, stereodefined azepine precursors via Meyers’ methodology [3].
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7